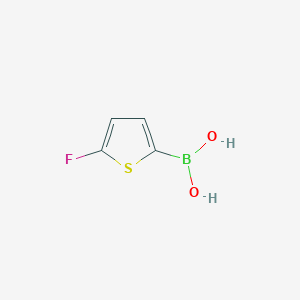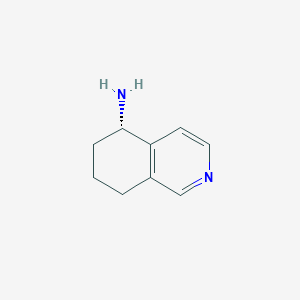
3-Allyl-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-4H-pyran-4-one: is an organic compound with the molecular formula C8H8O2 pyranones , which are characterized by a six-membered ring containing one oxygen atom and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4H-pyran-4-one can be achieved through a multi-step process involving the following stages :
Stage 1: 4-pyrone is reacted with a zinc chloride-2,2,6,6-tetramethylpiperidin-1-ide lithium chloride complex in tetrahydrofuran at 0°C for 2 hours under an inert atmosphere.
Stage 2: The intermediate product is then treated with a copper(I) cyanide-lithium chloride complex in tetrahydrofuran at -40°C for 0.5 hours under an inert atmosphere.
Stage 3: Finally, allyl bromide is added to the reaction mixture in tetrahydrofuran at temperatures ranging from -40°C to 25°C for approximately 1.08 hours under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Allyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Substituted pyranones with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-Allyl-4H-pyran-4-one is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Biology and Medicine: The compound and its derivatives have shown potential biological activities, including antimicrobial, antiviral, and anticancer properties . Research is ongoing to explore its use in drug development and other therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the synthesis of various fine chemicals, agrochemicals, and materials science applications .
Mecanismo De Acción
The mechanism of action of 3-Allyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes . The compound’s anticancer properties could be linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
4H-Pyran-4-one: A structurally similar compound with a ketone group at the 4-position but without the allyl group.
2H-Pyran-2-one: Another pyranone derivative with the ketone group at the 2-position.
1,4-Dihydropyridine: A related heterocyclic compound known for its biological activity as calcium channel blockers.
Uniqueness: 3-Allyl-4H-pyran-4-one is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyranone derivatives .
Propiedades
Fórmula molecular |
C8H8O2 |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
3-prop-2-enylpyran-4-one |
InChI |
InChI=1S/C8H8O2/c1-2-3-7-6-10-5-4-8(7)9/h2,4-6H,1,3H2 |
Clave InChI |
WYAATSAMHRXEEG-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=COC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)


![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11923355.png)

![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)

![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)




